Glutamic acid, N-(2-methoxynicotinoyl)-

Description

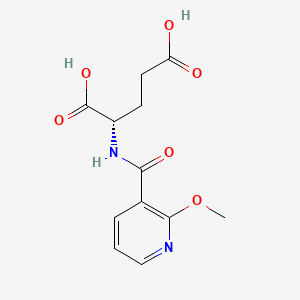

Glutamic acid, N-(2-methoxynicotinoyl)-, is a chemically modified derivative of glutamic acid, where the amino group is acylated with a 2-methoxynicotinoyl moiety. This compound belongs to the class of N-acylated glutamic acid derivatives, which are characterized by their diverse biological and industrial applications.

Properties

CAS No. |

76980-28-4 |

|---|---|

Molecular Formula |

C12H14N2O6 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

(2S)-2-[(2-methoxypyridine-3-carbonyl)amino]pentanedioic acid |

InChI |

InChI=1S/C12H14N2O6/c1-20-11-7(3-2-6-13-11)10(17)14-8(12(18)19)4-5-9(15)16/h2-3,6,8H,4-5H2,1H3,(H,14,17)(H,15,16)(H,18,19)/t8-/m0/s1 |

InChI Key |

QDZPKXXNXLAZMU-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=C(C=CC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamic acid, N-(2-methoxynicotinoyl)- typically involves the reaction of glutamic acid with 2-methoxynicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Glutamic acid, N-(2-methoxynicotinoyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where the 2-methoxynicotinoyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Glutamic acid, N-(2-methoxynicotinoyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Glutamic acid, N-(2-methoxynicotinoyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. It can also modulate enzyme activity and affect metabolic processes. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Glutamic Acid, N-(2-Chloronicotinoyl)- (CID 3059671)

- Structural Differences: The chlorine atom in the 2-position of the nicotinoyl ring is electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.

- Functional Implications : The chloro-substituted derivative may exhibit stronger electrophilic reactivity, making it suitable for covalent binding in drug design. In contrast, the methoxy group could enhance hydrogen-bonding capacity, improving aqueous solubility and target specificity .

- Applications : Used as a building block in antiviral or antibacterial agents due to its reactive halogen group .

Indoleacetyl Glutamic Acid (CAS 57105-48-3)

- Structural Differences: The indoleacetyl group introduces a bulky aromatic system, differing from the planar nicotinoyl moiety.

- Functional Implications: The indole ring may interact with tryptophan-binding pockets in enzymes or receptors, enabling auxin-like activity in plants. This contrasts with the methoxynicotinoyl derivative, which may target nicotinic acetylcholine receptors or microbial enzymes .

- Applications: Potential use in agricultural biotechnology to enhance crop growth .

N-Stearoyl Glutamic Acid (HMDB0241942)

- Structural Differences: A long-chain stearoyl group replaces the aromatic nicotinoyl moiety, drastically altering hydrophobicity.

- Functional Implications: The stearoyl derivative integrates into lipid bilayers, facilitating roles in membrane signaling or as a surfactant. The methoxynicotinoyl variant, being more polar, is less likely to exhibit membrane-targeting behavior .

- Applications : Utilized in cosmetics as a mild surfactant or in metabolic studies of lipid derivatives .

Poly-γ-Glutamic Acid (γ-PGA) Complexes

- Structural Differences: γ-PGA is a polymer of glutamic acid linked via γ-carboxyl groups, unlike monomeric N-acylated derivatives.

- Functional Implications: γ-PGA’s polymeric structure enables high antigen-loading capacity and immunostimulatory effects, as seen in vaccine adjuvants (e.g., PGA/Alum complexes). The target compound, being monomeric, may lack direct adjuvant properties but could synergize with polymers in drug formulations .

Research Findings and Implications

- Immunomodulation: While γ-PGA complexes enhance dendritic cell activation and cross-protective immunity against influenza , the methoxynicotinoyl derivative’s smaller size may limit direct adjuvant effects. However, its solubility could make it a candidate for conjugating with antigens or adjuvants.

- Catalytic Applications: Glutamic acid’s role in acid-catalyzed hydrolysis (e.g., XOS production ) suggests that the methoxynicotinoyl variant might serve as a biodegradable catalyst in industrial processes.

- Neurological Interactions : Analogous to GAD1’s role in GABA synthesis , modifications to glutamic acid’s structure could influence neurotransmitter pathways, though this remains speculative without direct evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.